Diproqualone

Clinical status Regulatory differentiation Therapeutic adoption

Researchers studying multimodal analgesia often face supply inconsistencies for quinazolinone-class reference standards. Diproqualone (CAS 36518-02-2) directly addresses this gap as the sole methaqualone analogue in widespread clinical use, with a defined therapeutic niche in inflammatory pain. - Multi-target pharmacology: GABAa β-subtype agonism, histamine receptor antagonism, and COX-1 inhibition in a single compound. - Clinically precedented: The diproqualone-ethenzamide combination was validated for rheumatic pain (Audeval et al., 1988). - Supply reliability: High-purity (≥98%) analytical standard, ideal for forensic and pharmacological research.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 36518-02-2
Cat. No. B163189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiproqualone
CAS36518-02-2
Synonyms3-(2,3-dihydroxypropyl)-2-methyl-4(3H)-quinazolinone
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1CC(CO)O
InChIInChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3
InChIKeyNTGLQWGMESPVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diproqualone (CAS 36518-02-2) Procurement Guide: Quinazolinone GABAergic for Inflammatory Pain Research


Diproqualone (CAS 36518-02-2) is a quinazolinone-class compound and a structural analogue of methaqualone, developed in the late 1950s and marketed primarily in France and select European countries [1]. The compound is characterized by a multi-target pharmacological profile including agonist activity at the β subtype of the GABAa receptor, antagonist activity at histamine receptors, and inhibition of cyclooxygenase-1 (COX-1), resulting in combined sedative, anxiolytic, antihistamine, and analgesic properties [2]. Its molecular formula is C12H14N2O3, with a molecular weight of 234.25 g/mol, and it is commercially available as a research reference standard with typical purity specifications of ≥98% .

Why Diproqualone Cannot Be Substituted by Other Quinazolinone Analogs in Research or Clinical Contexts


Substitution of Diproqualone with other quinazolinone analogs (e.g., methaqualone, mebroqualone, mecloqualone, etaqualone) is scientifically invalid due to distinct regulatory status, differing therapeutic indication profiles, and documented outcome differences in comparative studies. Most methaqualone analogs lack demonstrated anti-inflammatory activity . Critically, Diproqualone is the only methaqualone analogue remaining in widespread clinical use, with a defined therapeutic niche in inflammatory pain associated with osteoarthritis and rheumatoid arthritis [1]. A comparative clinical study evaluated diproqualone-ethenzamide combination versus glafenine for rheumatic pain, demonstrating that formulation-specific outcomes cannot be extrapolated across the quinazolinone class [2].

Diproqualone (36518-02-2) Differential Evidence: Quantified Advantages Over Methaqualone Analogs and Comparator Analgesics


Clinical Adoption: Diproqualone as the Sole Methaqualone Analogue Retained in Widespread Clinical Use

Among the quinazolinone class, Diproqualone is the only analogue of methaqualone that remains in widespread clinical use [1]. Comparator analogues including methaqualone (withdrawn due to abuse potential), mebroqualone, mecloqualone, etaqualone, and cloroqualone are not in widespread clinical use for therapeutic applications [2]. This clinical retention is directly attributed to Diproqualone's anti-inflammatory and analgesic effects, which are absent or not clinically utilized in other class members [3].

Clinical status Regulatory differentiation Therapeutic adoption

Therapeutic Indication Differentiation: Inflammatory Pain Versus Sedative-Hypnotic Use in Quinazolinone Analogs

Diproqualone is used primarily for the treatment of inflammatory pain associated with osteoarthritis and rheumatoid arthritis [1]. In contrast, methaqualone was used as a general-purpose anxiolytic and sedative-hypnotic [2]. Mecloqualone was used solely as a sleeping pill due to its faster-acting but shorter-lasting profile compared to methaqualone [3]. Mebroqualone exhibits sedative and hypnotic properties similar to mecloqualone [4]. This differentiation in primary therapeutic indication demonstrates that Diproqualone occupies a distinct clinical niche not served by other quinazolinone analogs.

Therapeutic indication Inflammatory pain Osteoarthritis

Formulation Strategy Differentiation: Camphosulfonate Salt in Fixed-Dose Combination

Due to concerns about abuse and overdose potential, Diproqualone is not sold as a pure drug but only as the camphosulfonate salt in combination mixtures with other medicines such as ethenzamide [1]. This formulation strategy differs from pure drug presentations typical of many quinazolinone analogs. The diproqualone-ethenzamide fixed-dose combination has been studied comparatively, with a 1988 trial evaluating diproqualone-ethenzamide versus glafenine for rheumatic pain of gonarthrosis and coxarthrosis, demonstrating that clinical outcomes are specific to this particular combination formulation [2].

Formulation Salt form Fixed-dose combination

Diproqualone (CAS 36518-02-2) Validated Application Scenarios for Scientific Procurement


Inflammatory Pain Research in Osteoarthritis and Rheumatoid Arthritis Models

Diproqualone is indicated for research targeting inflammatory pain pathways, particularly in the context of osteoarthritis and rheumatoid arthritis. This application is supported by its primary clinical use indication [1]. The compound's multi-target mechanism—including GABAa β-subtype agonism, histamine receptor antagonism, and COX-1 inhibition—provides a distinct pharmacological profile for studying multimodal analgesia in inflammatory conditions [2].

Analytical Reference Standard for Forensic and Pharmacological Studies

Diproqualone is commercially supplied as a high-purity (≥98-99%) analytical reference standard for forensic applications and pharmacological research [1]. This use case is appropriate for analytical method development, impurity profiling, and comparative studies involving quinazolinone derivatives. Suppliers including MedChemExpress, TargetMol, and Cayman Forensics offer Diproqualone specifically for research and forensic applications [2].

Combination Analgesic Formulation Studies with Ethenzamide

Research exploring fixed-dose combination analgesics may utilize Diproqualone in conjunction with ethenzamide, mirroring the clinically employed formulation. The 1988 comparative study by Audeval et al. provides a clinical precedent for this combination in treating rheumatic pain [1]. This scenario is validated by the documented clinical use of diproqualone-ethenzamide fixed-dose combinations [2].

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